Perhexiline maleate
Overview
Description
Perhexiline maleate (CAS No. 6724-53-4) is an orally active compound that inhibits both Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2) . These enzymes play crucial roles in fatty acid metabolism. This compound has been studied for its effects on mitochondrial function and apoptosis in hepatic cells. It can also cross the blood-brain barrier (BBB) and exhibits anti-tumor activity .
Mechanism of Action
Target of Action
Perhexiline maleate primarily targets the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2) . These enzymes play a critical role in fatty acid metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation .
Mode of Action
This compound acts by inhibiting CPT1 and, to a lesser extent, CPT2 . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, leading to increased glucose and lactate utilization . This shift enhances oxygen efficiency during myocardial ischemia and potentiates platelet responsiveness to nitric oxide .
Biochemical Pathways
The inhibition of CPT1 and CPT2 by this compound affects the fatty acid β-oxidation pathway . This results in a metabolic shift from fatty acid oxidation to glycolysis, leading to increased glucose and lactate utilization . This shift in metabolism enhances the production of ATP for the same oxygen consumption, thereby improving myocardial efficiency .
Pharmacokinetics
The pharmacokinetics of this compound are complex . It is known to have potential hepato- or neuro-toxicity . The drug’s metabolism in humans primarily involves hydroxylation by microsomal CYP2D6 . .
Result of Action
The action of this compound results in improved myocardial efficiency and enhanced oxygen efficiency during myocardial ischemia . It relieves symptoms of angina, improves exercise tolerance, and increases the workload needed to induce ischemia when used as monotherapy . It has also been found to have potent anti-cancer properties when tested as a monotherapy or in combination with traditional chemotherapeutics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s metabolic state, and genetic factors can affect the drug’s metabolism and hence its efficacy and potential toxicity . .
Biochemical Analysis
Biochemical Properties
Perhexiline maleate acts as an inhibitor of CPT1 and CPT2, enzymes that are crucial for the metabolism of long-chain fatty acids . By inhibiting these enzymes, this compound shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This shift in metabolism enhances oxygen efficiency during myocardial ischemia .
Cellular Effects
This compound has been shown to induce mitochondrial dysfunction and apoptosis in hepatic cells . It also has anti-tumor activity and can cross the blood-brain barrier (BBB), suggesting potential effects on various types of cells . In cancer cells, this compound has been shown to inhibit growth and even destroy some cells outright .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mitochondrial enzymes CPT1 and CPT2 . This binding inhibits the enzymes, leading to a shift in myocardial substrate utilization from long-chain fatty acids to carbohydrates . This shift enhances the efficiency of oxygen use during myocardial ischemia .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit the growth of cancerous organoids, with some being destroyed outright
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation. It inhibits the enzymes CPT1 and CPT2, which are critical for the metabolism of long-chain fatty acids . This inhibition leads to a shift in myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing the efficiency of oxygen use during myocardial ischemia .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given that it binds to mitochondrial enzymes CPT1 and CPT2 , it can be inferred that this compound localizes to the mitochondria within cells
Chemical Reactions Analysis
Types of Reactions: Perhexiline maleate may undergo various reactions, including oxidation, reduction, and substitution. detailed reaction pathways remain undisclosed.
Common Reagents and Conditions: The specific reagents and conditions used in this compound reactions are proprietary. Researchers typically employ standard organic synthesis techniques, but further investigation is needed.
Major Products: The major products formed during this compound reactions have not been explicitly reported. they likely involve modifications to the maleate moiety or other functional groups.
Scientific Research Applications
Perhexiline maleate finds applications in several scientific fields:
Cardiovascular Research: Investigating its effects on angina pectoris and variant angina.
Cancer Research: Exploring its anti-tumor activity.
Metabolic Studies: Studying its impact on fatty acid metabolism.
Comparison with Similar Compounds
While specific comparisons are limited, Perhexiline maleate stands out due to its dual inhibition of CPT1 and CPT2. Similar compounds include other fatty acid metabolism modulators, but none exhibit precisely the same profile.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021114 | |
Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6724-53-4, 103516-75-2, 103516-76-3 | |
Record name | Perhexiline maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhexiline maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERHEXILINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERHEXILINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERHEXILINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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